molecular formula C10H15N5Na3O10P2 B575502 ADENOSINE-2 8-3H 5/'-DIPHOSPHATE CAS No. 178603-74-2

ADENOSINE-2 8-3H 5/'-DIPHOSPHATE

Cat. No.: B575502
CAS No.: 178603-74-2
M. Wt: 500.188
InChI Key: VJZLETZZUNQROW-PPJGGCEGSA-N
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Description

ADENOSINE-2 8-3H 5/‘-DIPHOSPHATE is a compound that belongs to the class of purine ribonucleoside 2’,5’-bisphosphates. It is an important organic compound involved in various biochemical processes, particularly in energy transfer and signal transduction within cells. This compound consists of a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE typically involves the phosphorylation of adenosine. One common method is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective formation of the diphosphate ester .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where enzymes like adenosine kinase catalyze the phosphorylation of adenosine. This method is advantageous due to its specificity and efficiency under mild conditions. Additionally, large-scale production may utilize bioreactors to maintain optimal conditions for enzyme activity .

Chemical Reactions Analysis

Types of Reactions

ADENOSINE-2 8-3H 5/'-DIPHOSPHATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ADENOSINE-2 8-3H 5/'-DIPHOSPHATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE involves its interaction with specific receptors and enzymes. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents ADP-induced platelet aggregation and deformation, thereby modulating various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific interaction with P2Y1 and P2X1 receptors, which distinguishes it from other adenosine phosphates. Its role in preventing platelet aggregation and its use in affinity chromatography for enzyme purification further highlight its distinct properties .

Properties

CAS No.

178603-74-2

Molecular Formula

C10H15N5Na3O10P2

Molecular Weight

500.188

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;sodium

InChI

InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1/i2T,3T;;;

InChI Key

VJZLETZZUNQROW-PPJGGCEGSA-N

SMILES

C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na]

Origin of Product

United States

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